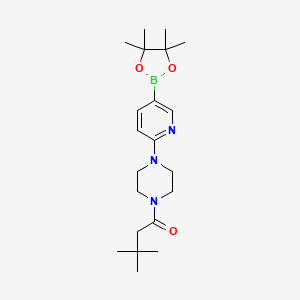![molecular formula C29H27N5O3 B13362732 N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B13362732.png)
N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide is a complex organic compound that features a benzimidazole moiety fused with an isoindoloquinazoline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole derivative, followed by the introduction of the isoindoloquinazoline moiety. Key steps include:
Formation of Benzimidazole Derivative: This involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Alkylation: The benzimidazole derivative is then alkylated using a suitable alkyl halide to introduce the 2-methylbutyl group.
Formation of Isoindoloquinazoline Moiety: This involves the cyclization of an appropriate precursor, such as an anthranilic acid derivative, under high-temperature conditions.
Coupling Reaction: The final step involves coupling the benzimidazole derivative with the isoindoloquinazoline moiety using a suitable coupling reagent, such as EDCI or DCC, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Isoindoloquinazoline Derivatives: Compounds with similar structures that may have anticancer or antimicrobial properties.
Uniqueness
What sets N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide apart is its dual moiety structure, combining the properties of both benzimidazole and isoindoloquinazoline. This unique structure may confer enhanced biological activity and specificity compared to other similar compounds.
Propriétés
Formule moléculaire |
C29H27N5O3 |
|---|---|
Poids moléculaire |
493.6 g/mol |
Nom IUPAC |
N-[(1S,2S)-1-(1H-benzimidazol-2-yl)-2-methylbutyl]-2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)acetamide |
InChI |
InChI=1S/C29H27N5O3/c1-3-17(2)25(26-30-21-13-7-8-14-22(21)31-26)32-24(35)16-33-27-18-10-4-5-11-19(18)29(37)34(27)23-15-9-6-12-20(23)28(33)36/h4-15,17,25,27H,3,16H2,1-2H3,(H,30,31)(H,32,35)/t17-,25-,27?/m0/s1 |
Clé InChI |
WGCQHQUCQHZAOV-YRYWOCESSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C1=NC2=CC=CC=C2N1)NC(=O)CN3C4C5=CC=CC=C5C(=O)N4C6=CC=CC=C6C3=O |
SMILES canonique |
CCC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)CN3C4C5=CC=CC=C5C(=O)N4C6=CC=CC=C6C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


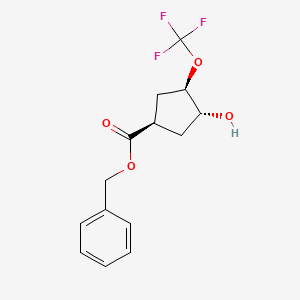
![N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13362650.png)
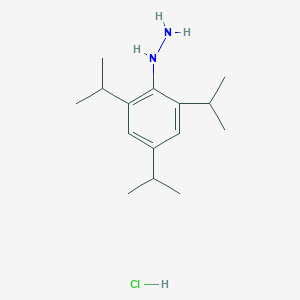
![benzyl [6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13362679.png)
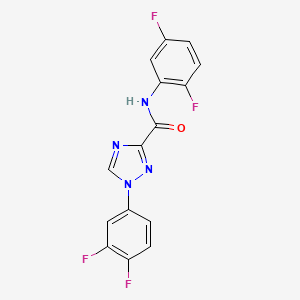
![3-(1-Methyl-3-piperidinyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362707.png)
![4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole](/img/structure/B13362714.png)
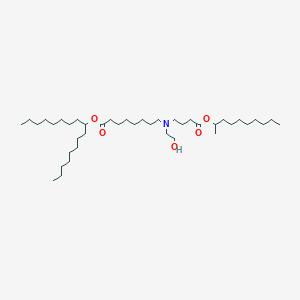

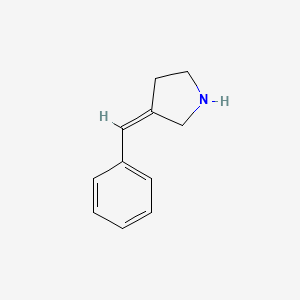
![6-(4-Bromo-3-methoxynaphthalen-2-yl)-3-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362743.png)
![2-Chlorophenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13362751.png)
![N'-Hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide](/img/structure/B13362753.png)
